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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazine

Cat. No.: B1268280 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Aminophenyl)piperazine is a key building block in organic synthesis, prized for its

versatile reactivity and its prevalence in a wide array of biologically active molecules.[1] This

bifunctional molecule, featuring a nucleophilic piperazine ring and a reactive aniline moiety,

serves as a versatile scaffold for the construction of complex molecular architectures. Its

unique structural characteristics have led to its incorporation into numerous pharmaceuticals,

agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis,

reactivity, and applications of 1-(4-aminophenyl)piperazine, complete with detailed

experimental protocols, quantitative data, and visualizations to aid researchers in leveraging

this important synthetic intermediate.

Physicochemical and Spectroscopic Properties
1-(4-Aminophenyl)piperazine is a solid at room temperature with a molecular weight of

177.25 g/mol and the chemical formula C10H15N3.[2][3] Understanding its physical and

spectral properties is crucial for its effective use and characterization in synthesis.
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Property Value Reference

Molecular Formula C10H15N3 [2][3]

Molecular Weight 177.25 g/mol [2][3]

CAS Number 67455-41-8 [3]

Appearance Solid [4]

Melting Point 186 °C [5]

Boiling Point (Predicted) 506.7±50.0 °C [5]

Density (Predicted) 1.165±0.06 g/cm3 [5]

Solubility

Chloroform (Slightly),

Dichloromethane (Slightly),

DMSO (Slightly), Methanol

(Very Slightly, Heated)

[4][5][6]

Spectroscopic Data:

Spectroscopy Key Data

¹H NMR

Complete assignment of proton NMR chemical

shifts for phenylpiperazine derivatives can be

achieved using 1D and 2D NMR techniques.[7]

¹³C NMR

Complete assignment of carbon-13 NMR

chemical shifts for phenylpiperazine derivatives

can be achieved using 1D and 2D NMR

techniques.[7]

Mass Spectrometry (GC-MS)
The full mass spectrum can be accessed

through spectral databases.[2]

Synthesis of 1-(4-Aminophenyl)piperazine
Derivatives
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The synthesis of derivatives of 1-(4-aminophenyl)piperazine is central to its utility as a

building block. The most common transformations involve reactions at the nitrogen atoms of

the piperazine ring and the amino group on the phenyl ring.

N-Acylation Reactions
Acylation of the piperazine nitrogen is a common strategy to introduce a variety of functional

groups.

Experimental Protocol: General N-Acylation

A general procedure for the acylation of amines can be adapted for 1-(4-
aminophenyl)piperazine.[8]

Dissolve 1-(4-aminophenyl)piperazine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2

eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the desired acylating agent (e.g., an acyl chloride or acid anhydride,

1.1 eq.) in the same anhydrous solvent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction is typically worked up by washing with an aqueous solution to

remove the salt byproduct and excess reagents. The organic layer is then dried and

concentrated under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.
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Acylating Agent Product Typical Yield Reference

Acetyl Chloride

1-Acetyl-4-(4-

aminophenyl)piperazi

ne

Good to excellent [9]

Benzoyl Chloride

1-Benzoyl-4-(4-

aminophenyl)piperazi

ne

Good to excellent [10]

N-Alkylation Reactions
N-alkylation introduces alkyl substituents onto the piperazine nitrogen, a key step in the

synthesis of many active pharmaceutical ingredients.[11] Controlling the degree of alkylation

(mono- vs. di-alkylation) is a critical consideration.[12] The use of a protecting group, such as a

Boc group, on one of the piperazine nitrogens can ensure mono-alkylation.[12]

Experimental Protocol: Mono-N-Alkylation using a Protecting Group

Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to

obtain mono-Boc-protected piperazine.[12] This can then be arylated to introduce the 4-

aminophenyl group.

Alkylation: To a solution of the mono-protected 1-(4-aminophenyl)piperazine (1.0 eq.) in a

suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq.)

and the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

The crude product is then purified, typically by column chromatography.

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic

acid in dichloromethane or HCl in dioxane) to yield the mono-alkylated product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-fungi-The-diagram-illustrates-the-key_fig1_390692312
https://www.researchgate.net/publication/244237159_Ugi_reaction_for_the_synthesis_of_4-aminopiperidine-4-carboxylic_acid_derivatives_Application_to_the_synthesis_of_carfentanil_and_remifentanil
https://m.youtube.com/watch?v=OvtjyWmQE_A
https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide
https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide
https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide
https://www.benchchem.com/product/b1268280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylating Agent Product Typical Yield Reference

Benzyl Bromide

1-Benzyl-4-(4-

aminophenyl)piperazi

ne

Good [7]

Methyl Iodide

1-Methyl-4-(4-

aminophenyl)piperazi

ne

Good [13]

N-Arylation Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[14][15] This reaction

is instrumental in synthesizing the 1-(4-aminophenyl)piperazine core itself or in further

functionalizing it.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl halide with

a piperazine derivative.[16][17]

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the

piperazine derivative (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine

ligand (e.g., X-Phos, 2-10 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

Add an anhydrous solvent (e.g., toluene or dioxane).

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the

required time (typically 2-24 hours), monitoring by TLC or GC-MS.

After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate),

and filter through a pad of celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16041776/
https://www.researchgate.net/post/Procedure-for-N-alkylation-of-Piperidine
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/product/b1268280?utm_src=pdf-body
https://real.mtak.hu/131122/1/BJOC%20Buchwald%202018.pdf
https://www.rsc.org/suppdata/ob/b8/b801479e/b801479e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Halide Amine
Catalyst/Lig
and

Base Yield Reference

4-

Bromoaniline
Piperazine

Pd(OAc)₂/X-

Phos
KOt-Bu High [16]

1-Bromo-4-

nitrobenzene
Piperazine

Pd₂(dba)₃/BI

NAP
NaOt-Bu 95% [18]

Pd(0)L2

Oxidative Addition Complex

Ar-X

Amine Coordination

R2NH

Deprotonation

Base

Reductive Elimination Complex

Ar-NR2

Click to download full resolution via product page

Buchwald-Hartwig amination catalytic cycle.

Multicomponent Reactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://real.mtak.hu/131122/1/BJOC%20Buchwald%202018.pdf
https://eureka.patsnap.com/patent-CN114516849A
https://www.benchchem.com/product/b1268280?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient route to complex

molecules in a single step.[19][20] 1-(4-Aminophenyl)piperazine can serve as the amine

component in such reactions.

Experimental Protocol: Ugi Four-Component Reaction

A general procedure for the Ugi reaction is as follows:[21]

To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol), add

the amine, 1-(4-aminophenyl)piperazine (1.0 eq.).

Stir the mixture for a short period to allow for imine formation.

Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

Stir the reaction at room temperature for 24-48 hours.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

The crude product is then purified, typically by column chromatography, to yield the α-

acylaminoamide product.

Reactants

Aldehyde/Ketone

One-Pot Reaction

1-(4-Aminophenyl)piperazine Carboxylic Acid Isocyanide

alpha-Acylaminoamide Product
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Click to download full resolution via product page

General workflow for the Ugi four-component reaction.

Application in Drug Discovery: The Case of
Posaconazole
A prominent example of the application of a 1-(4-aminophenyl)piperazine derivative is in the

synthesis of the broad-spectrum antifungal agent, Posaconazole.[22][23] A key intermediate in

its synthesis is 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[1][24] Posaconazole

functions by inhibiting the enzyme lanosterol 14α-demethylase, a crucial enzyme in the

ergosterol biosynthesis pathway in fungi.[2][22][25] Ergosterol is an essential component of the

fungal cell membrane, analogous to cholesterol in mammals.[26][27] Its depletion disrupts

membrane integrity and leads to fungal cell death.[3][23]
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Inhibition of the ergosterol biosynthesis pathway by Posaconazole.

Conclusion
1-(4-Aminophenyl)piperazine is a highly valuable and versatile building block in organic

synthesis. Its dual reactivity allows for a wide range of chemical transformations, leading to a
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diverse array of complex molecules with significant applications, particularly in the

pharmaceutical industry. The synthetic methodologies outlined in this guide, from fundamental

acylation and alkylation reactions to more advanced palladium-catalyzed cross-couplings and

multicomponent reactions, highlight the broad utility of this scaffold. As the demand for novel,

biologically active compounds continues to grow, the strategic use of 1-(4-
aminophenyl)piperazine is poised to remain a cornerstone of modern drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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